molecular formula C10H13N B6261336 1-ethyl-2,3-dihydro-1H-isoindole CAS No. 90132-78-8

1-ethyl-2,3-dihydro-1H-isoindole

Cat. No.: B6261336
CAS No.: 90132-78-8
M. Wt: 147.2
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2,3-dihydro-1H-isoindole is a heterocyclic organic compound that belongs to the class of isoindoles. Isoindoles are known for their unique structural properties and significant biological activities. This compound features a fused ring system consisting of a benzene ring fused to a pyrrole ring, with an ethyl group attached to the nitrogen atom. The compound’s structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3-dihydro-1H-isoindole can be synthesized through several methods. One common approach involves the reduction of 1-ethyl-1H-isoindole using hydrogen gas in the presence of a palladium catalyst. Another method includes the cyclization of N-ethyl-o-phenylenediamine with an appropriate aldehyde under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-ethyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Ethyl-2,3-dihydro-1H-isoindole can be compared with other similar compounds such as:

Uniqueness: The presence of the ethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and altered reactivity compared to its methyl, propyl, and phenyl analogs .

Properties

CAS No.

90132-78-8

Molecular Formula

C10H13N

Molecular Weight

147.2

Purity

90

Origin of Product

United States

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